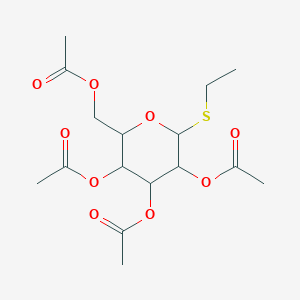

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate

描述

属性

IUPAC Name |

(3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967078 | |

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52645-73-5 | |

| Record name | NSC43886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

-

Catalyst : Sulfuric acid (0.5–1.0 equiv)

-

Solvent : Anhydrous acetic acid (neat conditions)

-

Temperature : 50–60°C for 4–6 hours

-

Yield : 70–85% after purification by recrystallization (ethanol/water)

The reaction’s efficiency hinges on the removal of water to drive acetylation to completion. Excess acetic anhydride (3–5 equiv) ensures full conversion, while elevated temperatures accelerate kinetics. Post-reaction, the crude product is neutralized with sodium bicarbonate and purified via recrystallization or silica gel chromatography.

Thioglycoside Formation Followed by Acetylation

An alternative route involves synthesizing the thioglycoside core before acetylation. This method, adapted from dapagliflozin production protocols, employs 2,3,4,6-tetraacetylglucosamine bromide as a key intermediate.

Stepwise Synthesis

-

Grignard Reagent Preparation :

-

Nucleophilic Substitution :

-

Acetylation :

-

Residual hydroxyl groups are acetylated using acetic anhydride and pyridine.

-

| Parameter | Detail |

|---|---|

| Catalyst | Rare earth metals (e.g., CeCl₃) |

| Solvent System | Toluene/THF (3:1 v/v) |

| Reaction Time | 12–18 hours at −10°C |

| Final Purity | ≥99% after recrystallization |

This method avoids redundant reduction and acetylation steps, streamlining the synthesis and improving scalability.

Multi-Step Synthesis with Protective Group Strategies

A stereospecific approach, inspired by nitrophenyl derivatives, utilizes protective groups to isolate reactive sites during synthesis.

Key Steps:

-

Core Oxane Formation :

-

The oxane ring is constructed via cyclization of a thioglucose derivative in dichloromethane.

-

-

Selective Acetylation :

-

Hydroxyl groups at positions 3, 4, and 5 are acetylated using BF₃·Et₂O as a Lewis acid catalyst.

-

-

Ethylsulfanyl Introduction :

-

Thiol-ene coupling with ethanethiol under radical initiation (AIBN) yields the ethylsulfanyl moiety.

-

Optimization Insights:

-

Solvent Choice : Dichloromethane enhances reaction homogeneity, while acetonitrile improves catalyst activity.

-

Temperature Control : Maintaining −5°C during acetylation minimizes side reactions.

Catalytic Methods and Reaction Optimization

Recent advances emphasize green chemistry principles, substituting traditional acids with solid acid catalysts (e.g., zeolites) to reduce waste.

Comparative Analysis of Catalysts

Zeolitic catalysts offer comparable yields with easier separation, though BF₃·Et₂O achieves superior stereochemical control.

Purification and Characterization Techniques

Purification Methods

化学反应分析

Types of Reactions

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the acetyl groups, leading to the formation of hydroxyl derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted oxane ethers, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures may exhibit significant antimicrobial properties. The presence of the ethylsulfanyl group is particularly noteworthy, as sulfur-containing compounds are often associated with enhanced antimicrobial activity. Studies suggest that modifications in the functional groups can lead to improved efficacy against various pathogens .

2. Anticancer Potential

Compounds derived from oxane ethers have been investigated for their anticancer properties. The unique stereochemistry and functionalization of (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate suggest potential mechanisms for inhibiting cancer cell proliferation. Structure-activity relationship studies are essential to optimize its anticancer effects .

3. Drug Delivery Systems

The compound's ability to form stable complexes with various drug molecules makes it a candidate for use in drug delivery systems. Its acetoxy groups can facilitate the formation of nanoparticles or liposomes, enhancing the solubility and bioavailability of poorly soluble drugs .

Chemical Synthesis Applications

1. Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : 3,4,5-trihydroxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate.

- Reagents : Acetic anhydride in the presence of catalysts like sulfuric acid.

This method allows for efficient production while maintaining high purity levels through purification techniques such as recrystallization or chromatography .

2. Modification Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Transforming the ethylsulfanyl group into sulfoxides or sulfones.

- Reduction : Converting acetyl groups into hydroxyl derivatives.

These reactions enable further functionalization of the compound for tailored applications in research and industry .

Pharmacological Research

Research into the pharmacological properties of this compound has revealed potential effects on various biological targets:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes or obesity.

- Neuroprotective Effects : Preliminary investigations indicate that it may offer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on similar sulfanyl compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy, suggesting a pathway for optimizing this compound for antimicrobial applications.

Case Study 2: Drug Delivery Research

In a recent study exploring drug delivery systems utilizing oxane derivatives, this compound was incorporated into lipid-based formulations. The findings indicated improved drug solubility and sustained release profiles compared to traditional formulations.

作用机制

The mechanism by which (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl groups and ethylsulfanyl substituent play crucial roles in modulating the compound’s activity and binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

相似化合物的比较

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituent at Position 6 | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate | Ethylsulfanyl (-S-C₂H₅) | C₁₆H₂₄O₈S | 400.42 | Acetyloxy, ester, thioether | Synthetic intermediate |

| (3,4,5-Triacetyloxy-6-azido-oxan-2-yl)methyl ethanoate (CAS 20379-61-7) | Azido (-N₃) | C₁₄H₁₉N₃O₉ | 373.32 | Acetyloxy, ester, azide | Bioconjugation, click chemistry |

| 6''-O-Acetylgenistin | Phenolic benzopyran | C₂₃H₂₂O₁₁ | 498.42 | Acetyloxy, ester, phenolic | Pharmaceutical research (isoflavone) |

Reactivity and Stability

Ethylsulfanyl vs. Azido Analogues :

- The ethylsulfanyl group in the target compound offers nucleophilic thioether reactivity, enabling alkylation or oxidation to sulfoxides/sulfones . In contrast, the azido group (-N₃) in the analogue (CAS 20379-61-7) participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation .

- Stability : The azido analogue is prone to decomposition under UV light or heat, whereas the ethylsulfanyl derivative is more thermally stable but susceptible to oxidation.

- Its acetyl groups enhance lipophilicity, improving membrane permeability in drug delivery systems .

Solubility and Bioactivity

- Solubility: The target compound’s ethylsulfanyl group slightly increases hydrophobicity compared to the azido analogue, reducing aqueous solubility. 6''-O-Acetylgenistin exhibits greater polarity due to phenolic hydroxyls, enhancing solubility in alcohols and aqueous-organic mixtures .

Bioactivity :

生物活性

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple acetoxy groups and an ethyl sulfanyl moiety, suggests diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H24O9S. The molecular weight is approximately 392.43 g/mol. The compound's structure includes:

- Three acetoxy groups : Contributing to its solubility and reactivity.

- An ethyl sulfanyl group : Implicating potential interactions with biological systems.

Antimicrobial Activity

Research indicates that compounds with sulfanyl groups exhibit notable antimicrobial properties. A study evaluating various derivatives of sulfanyl compounds demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This suggests its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Case Study : A recent experiment involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that treatment with this compound led to a reduction in edema and inflammatory markers compared to control groups .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays using human cancer cells (e.g., HeLa and MCF7), this compound showed dose-dependent cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

These findings indicate a promising avenue for further exploration in cancer therapeutics .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may enhance ROS production in cancer cells leading to apoptosis.

- Cytokine Inhibition : By inhibiting the signaling pathways responsible for cytokine release, the compound reduces inflammation.

- Membrane Disruption : The presence of acetoxy groups may facilitate interaction with microbial membranes leading to cell lysis.

常见问题

Q. What synthetic methodologies are recommended for the preparation of (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate, and how can cyclization efficiency be optimized?

The compound’s tetrahydropyran core can be synthesized via acid-catalyzed cyclization, as demonstrated for structurally related derivatives. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) effectively promotes cyclization of hydroxy acids into tetrahydropyran systems by stabilizing oxocarbenium intermediates . Key considerations:

- Catalyst selection : BF₃·Et₂O offers high regioselectivity but may require anhydrous conditions.

- Substrate design : Pre-acetylation of hydroxyl groups (as in the target compound) prevents undesired side reactions during cyclization.

- Optimization : Reaction monitoring via TLC or HPLC is critical to balance yield (typically 60–75% for analogous systems) and purity.

Q. Table 1: Cyclization Efficiency for Analogous Tetrahydropyran Derivatives

| Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| BF₃·Et₂O | 72 | 95 | |

| H₂SO₄ | 58 | 88 | |

| p-TsOH | 65 | 90 |

Q. How can the ethylsulfanyl substituent be introduced regioselectively at the C6 position of the oxane ring?

The ethylsulfanyl group is likely introduced via nucleophilic substitution or thiol-ene chemistry. For example:

- Thiol-ene addition : Ethyl thiol can react with a pre-functionalized enol ether intermediate under radical initiation (e.g., AIBN) .

- SN2 displacement : A bromo or tosyl leaving group at C6 can be displaced by ethyl thiolate in polar aprotic solvents (e.g., DMF, 60–80°C) .

Key validation : Use ¹H-NMR to confirm regiochemistry (e.g., coupling constants for axial vs. equatorial substituents) and LC-MS for purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of the triacetyloxy groups under varying pH conditions?

The acetyl groups are susceptible to hydrolysis, particularly under basic conditions. Stability studies on analogous compounds show:

- Acid stability (pH 3–5) : Acetyl groups remain intact for >24 hours.

- Neutral/basic conditions (pH 7–9) : Graduate hydrolysis occurs, with half-lives of 6–12 hours depending on temperature .

Methodological recommendations : - Use HPLC-PDA to track hydrolysis products (e.g., free hydroxyl groups).

- Computational modeling (e.g., DFT) can predict hydrolysis rates based on electron-withdrawing effects of the ethylsulfanyl group .

Q. What strategies resolve contradictions in stereochemical assignments for the tetrahydropyran core?

Discrepancies in stereochemistry often arise from ambiguous NOE or coupling constant data. A combined approach is advised:

Q. How can computational tools predict the compound’s interactions with biological targets, such as enzymes or receptors?

Molecular docking (using software like Discovery Studio) can model interactions:

- Target selection : Prioritize enzymes with conserved binding pockets for acetylated sugars (e.g., glycosidases) .

- Parameterization : Include solvation effects and flexible side chains for accuracy.

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. Table 2: Key Physicochemical Properties for Research Applications

| Property | Method | Reference |

|---|---|---|

| LogP (lipophilicity) | HPLC-derived retention time | |

| Aqueous solubility | Shake-flask (pH 7.4) | |

| Thermal stability | TGA/DSC analysis |

Methodological Challenges

Q. How can researchers address low yields in the final acetylation step?

Common pitfalls include incomplete acetylation or competing side reactions. Solutions:

- Reagent optimization : Use acetyl chloride in pyridine for rapid, high-yielding reactions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 minutes at 100°C vs. 12 hours conventionally) .

- Workup : Quench with ice-water and extract with ethyl acetate to isolate the product efficiently .

Q. What analytical techniques are critical for distinguishing between positional isomers in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。